Methyl 3-chloro-3-methyl-2-oxobutanoate

Description

Contextual Significance of Alpha-Keto Esters in Organic Synthesis

Alpha-keto esters, characterized by a ketone functional group adjacent to an ester moiety, are a highly valuable class of compounds in organic synthesis. nih.govnrochemistry.com Their importance stems from the high electrophilicity of the keto group and the dense arrangement of functional groups, which makes them attractive intermediates for the total synthesis of natural products. nih.gov The presence of two adjacent carbonyl groups allows for the stabilization of reactive conformations through chelation or dipole control. nih.gov

These compounds serve as versatile synthons, participating in a wide range of chemical transformations. Key reactions involving alpha-keto esters include aldol (B89426) additions, Mannich reactions, carbonyl-ene reactions, and additions of organometallic reagents. nih.gov Their utility as precursors allows for the synthesis of various significant chemical structures, such as chiral α-hydroxy esters and other complex molecules. nrochemistry.comwikipedia.org The development of modular synthesis strategies has further expanded the ability to produce a variety of alpha-keto esters for diverse applications. ddugu.ac.in

Role of Halogenated Organic Compounds in Advanced Chemical Transformations

Halogenated organic compounds, which contain one or more halogen atoms, play a critical role in numerous areas of chemistry and industry. youtube.comsigmaaldrich.commatrix-fine-chemicals.com They are integral to the production of pharmaceuticals, agrochemicals, polymers, and dyes. youtube.comsigmaaldrich.com The introduction of a halogen atom into an organic molecule significantly alters its physical and electronic properties, often enhancing chemical resistance, stability, and biological activity. youtube.comchemsynthesis.com

In the context of advanced chemical transformations, the carbon-halogen bond is a key functional group. Organohalides, particularly bromides and chlorides, are excellent building blocks in synthesis because the halide can function as a good leaving group in nucleophilic substitution reactions. youtube.com This reactivity allows for the straightforward introduction of other functional groups. libretexts.org For instance, α-halo esters are potent alkylating agents and are used as intermediates in reactions like the Darzens reaction to form α,β-epoxy esters. libretexts.org The ability to form tertiary α-chloro esters enantioselectively has opened avenues for stereospecific substitution reactions at a tertiary carbon center, demonstrating their utility in creating complex chiral molecules. nih.gov

Structural Features and Chemical Relevance of Methyl 3-chloro-3-methyl-2-oxobutanoate

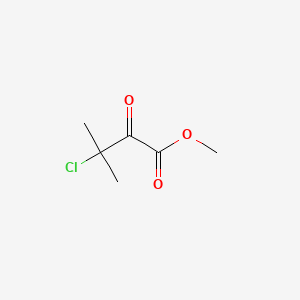

This compound is a specific example of a molecule that combines the features of both an alpha-keto ester and a halogenated compound. Its structure consists of a four-carbon butanoate chain with a methyl ester at one end. A ketone group is located at the second carbon (the α-position relative to the ester), and both a chlorine atom and a methyl group are attached to the third carbon. This arrangement makes the chlorine atom part of a tertiary alkyl chloride functional group.

Structural Features: The key structural characteristics of this compound are the juxtaposition of the ketone and ester groups, and the tertiary α-chloro substituent. The electron-withdrawing nature of the adjacent carbonyl groups enhances the electrophilicity of the α-carbon and influences the reactivity of the C-Cl bond.

Chemical Relevance and Reactivity: While specific literature on this compound is not abundant, its chemical relevance can be inferred from the known reactivity of similar α-chloro ketones and tertiary α-chloro esters.

One of the most significant reactions for α-halo ketones is the Favorskii rearrangement . wikipedia.orgddugu.ac.inorganic-chemistry.org This reaction occurs in the presence of a base (like an alkoxide) and typically leads to the formation of a rearranged carboxylic acid derivative. wikipedia.org For a compound like this compound, which lacks a hydrogen atom on the other α-carbon (the one bearing the chlorine and methyl groups), the reaction would likely proceed through a mechanism sometimes referred to as a pseudo-Favorskii or quasi-Favorskii rearrangement. wikipedia.org This would involve the nucleophilic attack of the base on the ketone, followed by the migration of the adjacent carbon and displacement of the chloride ion, ultimately yielding a rearranged ester product.

Furthermore, tertiary α-chloro esters and ketones have been shown to undergo nucleophilic substitution reactions. nih.govnih.gov Despite the steric hindrance of a tertiary carbon center, SN2 reactions can proceed with strong nucleophiles like sodium azide (B81097) or thiolates, often with a high degree of stereospecificity. nih.govnih.gov This reactivity makes compounds like this compound potentially useful intermediates for synthesizing molecules with a quaternary carbon center containing nitrogen, sulfur, or other heteroatoms.

The synthesis of such a molecule could likely be achieved through the α-chlorination of the corresponding β-keto ester, methyl 3-methyl-2-oxobutanoate (B1236294), using a chlorinating agent like N-chlorosuccinimide. nih.govacs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C6H9ClO3 |

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Ester, Ketone, Tertiary Alkyl Chloride |

| Appearance | Expected to be a liquid |

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

methyl 3-chloro-3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C6H9ClO3/c1-6(2,7)4(8)5(9)10-3/h1-3H3 |

InChI Key |

CMLUFBVUULDRRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C(=O)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Chloro 3 Methyl 2 Oxobutanoate

Direct Halogenation Approaches

Direct halogenation of a suitable precursor, such as a β-keto ester, represents a primary route for the synthesis of α-haloketones. This approach involves the introduction of a chlorine atom at the α-position relative to the keto group.

Chlorination of Methyl 3-methyl-2-oxobutanoate (B1236294) Derivatives

The direct chlorination of methyl 3-methyl-2-oxobutanoate is a plausible method for the synthesis of methyl 3-chloro-3-methyl-2-oxobutanoate. This reaction typically proceeds via the enol or enolate form of the β-keto ester. The general mechanism for the halogenation of ketones can be catalyzed by either acids or bases. A variety of chlorinating agents can be employed for this transformation.

Commonly used chlorinating agents include:

N-chlorosuccinimide (NCS)

Sulfuryl chloride (SO₂Cl₂)

Chlorine gas (Cl₂)

The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and selectivity. For instance, the chlorination of methyl 2-methylbenzoate (B1238997) has been studied using various free-radical initiators, with reaction rates being influenced by the choice of initiator. While specific studies on methyl 3-methyl-2-oxobutanoate are not extensively detailed in the provided results, the principles of α-halogenation of ketones and esters are well-established.

| Chlorinating Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| N-chlorosuccinimide | NCS | Organic solvent (e.g., CCl₄, CH₂Cl₂), often with a radical initiator or catalyst. |

| Sulfuryl chloride | SO₂Cl₂ | Can be used with or without a catalyst in various organic solvents. |

| Chlorine | Cl₂ | Often requires UV light or a radical initiator. |

Regioselectivity and Stereoselectivity in Alpha-Chlorination Reactions

Achieving high regioselectivity and stereoselectivity is a significant challenge in the α-chlorination of β-keto esters, especially when a quaternary stereocenter is formed, as in the case of this compound. The development of asymmetric chlorination methods has been a focus of intensive research.

Organocatalysis has emerged as a powerful tool for enantioselective α-halogenation. Chiral catalysts, such as Cinchona alkaloids and their derivatives, have been successfully employed to control the stereochemical outcome of the reaction. These catalysts can operate through phase-transfer catalysis or by activating the chlorinating agent. For example, hybrid amide-based Cinchona derivatives have been shown to catalyze the α-chlorination of β-keto esters with high yields and enantiomeric excesses (up to 97% ee). The choice of catalyst, chlorine source (commonly NCS), and reaction conditions are critical for achieving high stereoselectivity.

| Catalyst Type | Example | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | Hybrid amide-based Cinchona catalysts | Up to 97% | , |

| Chiral Spirooxazoline Ligands | Not specified | High enantiopurity | |

| N,N'-Dioxide Organocatalysts | Not specified | 90-98% |

Approaches via Nucleophilic Substitution Reactions

An alternative synthetic strategy involves the use of precursors that already contain the α-chloro ketone functionality, followed by modifications to introduce the methyl ester group.

Utilization of Alpha-Halo Ketones as Precursors

α-halo ketones are highly reactive intermediates due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. They are particularly reactive in Sₙ2 displacement reactions. This reactivity makes them valuable precursors in organic synthesis. A synthetic route to this compound could therefore involve a nucleophilic substitution reaction on a suitable α-halo ketone precursor. The synthesis of these α-haloketones can be achieved through various methods, including the bromination of aliphatic ketones. The halogen of an α-halo ketone is exceptionally reactive in Sₙ2 displacements compared to alkyl halides.

Esterification and Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis. In the context of synthesizing this compound, one could envisage the synthesis of 3-chloro-3-methyl-2-oxobutanoic acid as an intermediate, followed by its esterification. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for forming esters.

This two-step approach would involve:

Synthesis of the α-chloro acid, 3-chloro-3-methyl-2-oxobutanoic acid.

Esterification of the acid with methanol (B129727) under acidic conditions to yield the final product.

Chemical Reactivity and Transformation Pathways of Methyl 3 Chloro 3 Methyl 2 Oxobutanoate

Nucleophilic Addition Reactions at the Carbonyl Center

The presence of a ketone carbonyl group in Methyl 3-chloro-3-methyl-2-oxobutanoate suggests that it would be susceptible to nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the adjacent ester group and the alpha-chloro substituent.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Iminoisoindoles)

It is anticipated that this compound would react with primary and secondary amines. The reaction would likely proceed via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration would lead to the formation of an imine or enamine. However, no specific studies detailing the reaction of this compound with amines or iminoisoidoles have been found.

Reactions with Oxygen and Sulfur Nucleophiles

Reactions with oxygen nucleophiles, such as water and alcohols, would be expected to result in the formation of hydrates and hemiacetals, respectively. These reactions are typically reversible. Sulfur nucleophiles, which are generally more nucleophilic than their oxygen counterparts, would be expected to react similarly, forming thiohemiacetals. No specific experimental data for these reactions with this compound are available.

Alpha-Halogen Substitution Reactions

The chlorine atom at the alpha position to the carbonyl group is a potential site for nucleophilic substitution.

Mechanistic Studies of SN1 and SN2 Reaction Pathways

For alpha-halocarbonyl compounds in general, the SN1 pathway is considered unfavorable. The formation of a carbocation adjacent to a carbonyl group is destabilized by the electron-withdrawing nature of the carbonyl, making the SN1 mechanism less likely.

The SN2 pathway is generally more plausible for alpha-halocarbonyl compounds. A direct backside attack by a nucleophile would displace the chloride ion. The rate and feasibility of such a reaction would depend on the nature of the nucleophile and the steric hindrance around the alpha-carbon. In the case of this compound, the presence of two methyl groups on the same carbon as the chlorine atom (a tertiary alpha-carbon) would create significant steric hindrance, likely impeding a standard SN2 reaction. No mechanistic studies specifically for this compound have been identified to confirm or refute these predictions.

Elimination Reactions and Olefin Formation

Given the tertiary nature of the alpha-carbon bearing the chlorine atom, elimination reactions (E1 or E2) could be a competing pathway, especially in the presence of a strong, non-nucleophilic base. Such a reaction would lead to the formation of an α,β-unsaturated keto-ester. However, without experimental data, the conditions favoring elimination over substitution for this specific substrate remain speculative.

Rearrangement Reactions

The potential for rearrangement reactions, such as the Favorskii rearrangement, exists for α-halo ketones. This rearrangement typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate. While theoretically possible for this compound, no studies have been found that document this or any other rearrangement for this compound.

Potential for Skeletal Rearrangements

The structure of this compound, featuring a quaternary carbon center adjacent to a carbonyl group and bearing a chlorine atom, suggests the theoretical potential for various skeletal rearrangements. Such rearrangements, often catalyzed by Lewis acids or under thermal conditions, could involve alkyl or acyl group migrations to form more stable carbocation intermediates. However, a review of the current scientific literature did not yield specific studies or documented examples of skeletal rearrangements for this particular compound. Further research would be necessary to determine the conditions under which such transformations might occur and the resulting product distribution.

Condensation and Cyclization Reactions

The presence of both an α-keto-ester moiety and a tertiary alkyl chloride makes this compound a versatile substrate for various condensation and cyclization reactions. The carbonyl group can act as an electrophile, while the protons on the methyl group alpha to the ester could potentially be abstracted to form an enolate nucleophile under basic conditions.

Self-condensation reactions involve the reaction of a molecule with itself to form a larger entity, such as a dimer or oligomer. pearson.com For keto-esters, this often proceeds through mechanisms like the Claisen condensation, where a strong base deprotonates the α-carbon of one molecule to form an enolate, which then attacks the carbonyl carbon of a second molecule. pearson.com

While specific studies on the self-condensation of this compound are not detailed in the available literature, the reactivity of analogous compounds provides insight. For instance, the related compound methyl 4-chloro-3-oxobutanoate has been shown to undergo an initial self-condensation under basic conditions (K2CO3 in DMSO) to form dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This suggests that similar pathways could be plausible for this compound, though the steric hindrance from the additional methyl group might influence the reaction rate and pathway.

Heteroatom-assisted cyclizations are crucial in the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. The electrophilic centers in chloro-oxobutanoates make them valuable building blocks for such transformations.

A notable example in the synthesis of complex heterocyclic systems is the formation of Pyrimido[2,1-a]isoindol-4(3H)-one derivatives. Although research detailing this specific synthesis using this compound is not available, a highly relevant synthesis has been reported using the closely related structural analog, methyl 4-chloro-3-oxobutanoate. In this reaction, the condensation of bifunctional 1-aminoisoindole with the bis-electrophilic methyl 4-chloro-3-oxobutanoate proceeds regioselectively. The reaction leads to the formation of 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. The structure of this product was unambiguously confirmed using advanced NMR techniques such as HMQC and HMBC heteronuclear correlation spectroscopy. This reaction highlights the utility of chloro-oxobutanoate esters in constructing fused heterocyclic frameworks.

Table 1: Synthesis of Pyrimido[2,1-a]isoindol-4(3H)-one Derivative

| Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|

| 1-Aminoisoindole | Methyl 4-chloro-3-oxobutanoate | 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one | Demonstrates a regioselective condensation-cyclization pathway for constructing fused heterocyclic systems from a chloro-oxobutanoate precursor. |

Radical Reactions Involving Chlorine Atom

The carbon-chlorine bond in alkyl halides can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a carbon-centered radical. For this compound, the formation of a tertiary radical at the C3 position would be relatively stabilized by hyperconjugation. This radical intermediate could then participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or electron transfer processes.

Despite this theoretical potential for radical-based reactivity, a search of the scientific literature did not uncover specific studies focusing on radical reactions initiated at the chlorine-bearing carbon of this compound. Investigation in this area could reveal novel synthetic applications for this compound.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available for the chemical compound "this compound" to fully address the detailed outline provided in the user's request.

The search did not yield specific research findings, detailed synthetic applications, or data tables concerning the use of this compound in the following areas:

Application As a Synthetic Intermediate and Reagent in Organic Synthesis

Role in Cascade Reactions and Multicomponent Reactions.

While information is available for structurally related compounds such as Methyl 2-chloro-3-oxobutanoate and other α-halo-β-ketoesters, the strict requirement to focus solely on Methyl 3-chloro-3-methyl-2-oxobutanoate and adhere to the provided outline cannot be met without speculating or including data for different molecules. Doing so would violate the core instructions of the request.

Therefore, a scientifically accurate and thorough article based on the specified outline for this compound cannot be generated at this time due to the lack of specific published research on this particular compound.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Methyl 3-chloro-3-methyl-2-oxobutanoate. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the molecule's atomic arrangement can be assembled.

The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring atoms. For this compound, the structure predicts two distinct proton signals. Due to the absence of adjacent protons on neighboring carbons, both signals are expected to appear as singlets.

The two methyl groups attached to the C3 carbon are chemically equivalent, giving rise to a single signal that integrates to six protons. The presence of the electronegative chlorine atom and the adjacent carbonyl group at C2 deshields these protons, causing them to resonate downfield. The second signal corresponds to the three protons of the methyl ester group (-OCH₃), which is also a singlet due to the lack of adjacent protons. Its chemical shift is characteristic of methyl esters.

Interactive Data Table: Predicted ¹H NMR Data

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 3.88 | Singlet | 3H | -COOCH₃ |

| B | 1.85 | Singlet | 6H | -C(Cl)(CH₃)₂ |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, five distinct signals are anticipated, corresponding to each of the carbon atoms in its structure. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon. libretexts.org

The spectrum is characterized by two signals in the downfield region, which are typical for carbonyl carbons of ketones and esters (160-200 ppm). libretexts.org The signal for the C3 carbon, which is bonded to a chlorine atom, appears significantly downfield in the sp³ region. The methoxy (B1213986) carbon (-OCH₃) and the two equivalent methyl carbons at the C3 position appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) | Description |

| C1 (-COOCH₃) | 162.5 | Ester Carbonyl |

| C2 (>C=O) | 192.1 | Keto Carbonyl |

| C3 (-C(Cl)(CH₃)₂) | 70.3 | Quaternary Carbon with Chlorine |

| C4 (-C(Cl)(CH₃)₂) | 26.8 | Methyl Carbons |

| C5 (-OCH₃) | 53.4 | Methoxy Carbon |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): In a COSY spectrum of this compound, no cross-peaks would be observed. This is because COSY detects proton-proton couplings over two to three bonds, and this molecule contains no vicinal protons. This lack of correlation is a key piece of evidence confirming the isolated nature of the proton spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). For this molecule, the HMQC spectrum would show a correlation between the proton signal at δ 1.85 ppm and the carbon signal at δ 26.8 ppm, assigning them to the -C(Cl)(CH₃)₂ groups. It would also show a cross-peak connecting the proton signal at δ 3.88 ppm to the carbon signal at δ 53.4 ppm, confirming their assignment to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most informative 2D technique for this structure, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). These long-range correlations establish the backbone of the molecule.

Interactive Data Table: Predicted Key HMBC Correlations

| Proton Signal (δ, ppm) | Correlated Carbon Signals (δ, ppm) | Inferred Connectivity |

| 1.85 (-C(Cl)(CH₃ )₂) | 192.1 (C2) | Confirms methyl groups are adjacent to the keto carbonyl. |

| 70.3 (C3) | Confirms methyl groups are attached to the quaternary carbon. | |

| 3.88 (-OCH₃ ) | 162.5 (C1) | Confirms the methyl group is part of the methyl ester. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. For a small and flexible molecule like this, NOESY is less critical for initial structural elucidation but could confirm the spatial proximity between the methyl protons of the gem-dimethyl group and the methyl protons of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula C₆H₉ClO₃ corresponds to a monoisotopic mass of 164.0240 Da. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound, this would appear as a pair of ions at m/z 165.0318 and 167.0289, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. Adducts with sodium, [M+Na]⁺, at m/z 187.0138 and 189.0108 may also be observed.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Using a hard ionization technique like Electron Ionization (EI), the molecule undergoes predictable fragmentation, providing a "fingerprint" that helps confirm the structure. The molecular ion peak [M]⁺ may be observed at m/z 164/166. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups and the loss of stable neutral molecules or radicals.

Interactive Data Table: Predicted GC-MS (EI) Fragmentation

| m/z Value (³⁵Cl) | Proposed Fragment Ion | Description of Loss |

| 129 | [M - Cl]⁺ | Loss of a chlorine radical |

| 105 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 91 | [C₄H₄ClO]⁺ | Cleavage between C2 and C3, loss of acetyl radical |

| 63 | [C₂H₄Cl]⁺ | Alpha-cleavage |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage between C2-C3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups: a ketone, an ester, and a carbon-chlorine bond.

Based on established correlation tables for IR spectroscopy, the anticipated vibrational frequencies for the principal functional groups of this compound are summarized in the table below. The presence of two carbonyl groups (ketone and ester) would likely result in two distinct, strong absorption bands in the region of 1700-1800 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the adjacent chloro and methyl groups.

The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum, and its intensity can vary. The various C-H stretching and bending vibrations of the methyl groups would also be present in their characteristic regions.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1725 - 1705 | Strong |

| C=O (Ester) | Stretching | 1750 - 1735 | Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

| C-H (Alkyl) | Stretching | 2990 - 2850 | Medium to Strong |

| C-H (Alkyl) | Bending | 1470 - 1350 | Variable |

Single Crystal X-ray Diffraction for Solid-State Structure Determination (When Applicable)

For this compound, a successful single-crystal X-ray diffraction analysis would require the growth of a suitable, high-quality single crystal from a solution of the purified compound. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from such an analysis would allow for the precise measurement of key structural parameters. For instance, the C-Cl bond length, the bond lengths of the two distinct carbonyl groups (ketone and ester), and the tetrahedral geometry around the quaternary carbon atom (C3) could be accurately determined. Furthermore, the analysis would reveal the torsional angles between the different functional groups, providing insight into the preferred conformation of the molecule in the solid state. This information is invaluable for understanding steric and electronic effects within the molecule.

As of the latest literature search, a published single-crystal X-ray diffraction study for this compound has not been identified. Therefore, the crystallographic data and detailed structural parameters for this specific compound are not available. Should such a study be conducted, the resulting data would be presented in a standard crystallographic information file (CIF) and would include the parameters summarized in the hypothetical data table below.

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The symmetry of the crystal lattice. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-Cl, C-C, C-O). | To be determined |

| Bond Angles (°) | Angles between adjacent bonds. | To be determined |

| Torsional Angles (°) | Dihedral angles defining the molecular conformation. | To be determined |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of Methyl 3-chloro-3-methyl-2-oxobutanoate.

A DFT study of this molecule would begin with a geometry optimization to find the lowest energy arrangement of its atoms, known as the ground state geometry. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, a study on a related cyclobutyl compound using DFT provided detailed bond lengths and angles, showing good correlation with experimental data where available. niscpr.res.innanobioletters.com

The expected ground state geometry would feature a tetrahedral carbon at the C3 position, bonded to a chlorine atom, a methyl group, a carbonyl group, and the rest of the ester chain. The relative orientations of the methyl and ester groups around the C2-C3 bond would be of particular interest, as different rotational isomers (conformers) may exist with varying stabilities.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific DFT calculations for this molecule are not publicly available.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.78 Å |

| C=O (Ketone) Bond Length | ~1.21 Å |

| C=O (Ester) Bond Length | ~1.22 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| Cl-C3-C2-C1 Dihedral Angle | Variable (leading to different conformers) |

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. By modeling the transition state—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate.

For this compound, a key reaction of interest would be its susceptibility to nucleophilic attack. For example, the substitution of the tertiary chloride is a significant reaction for similar α-chloro-β-keto esters. acs.org Transition state modeling could elucidate the mechanism of such reactions, for instance, by comparing the activation energies for an SN1 versus an SN2 pathway. The calculations would involve locating the transition state structure and then performing frequency calculations to confirm it is a true saddle point on the potential energy surface.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies.

An MD simulation of this compound would reveal how the molecule flexes and rotates at a given temperature. This is particularly useful for understanding the conformational landscape of the molecule, identifying the most populated conformations, and the energy barriers between them. For example, MD simulations have been used to study the interaction of anesthetics with ketosteroid isomerase, highlighting how molecular interactions can influence protein dynamics. nih.gov While the system is different, the methodology is applicable. Such simulations could provide a deeper understanding of the flexibility of the butanoate chain and the rotational freedom around the C-C single bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can predict various spectroscopic properties of molecules, which is extremely useful for interpreting experimental spectra or for identifying compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted shifts can then be compared to experimental data if available, or used to aid in the structural elucidation of the compound and its reaction products. DFT calculations have been shown to provide good agreement with experimental NMR data for other organic molecules. niscpr.res.in

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. DFT calculations can predict these frequencies by calculating the second derivatives of the energy with respect to the atomic positions. nih.gov For this compound, the predicted IR spectrum would show characteristic peaks for the C=O stretching of the ketone and ester groups, C-Cl stretching, and various C-H stretching and bending modes. Theoretical calculations often include a scaling factor to better match experimental frequencies.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific calculations for this molecule are not publicly available.

| Spectroscopy | Functional Group | Predicted Value |

| ¹³C NMR | C=O (Ketone) | ~200-210 ppm |

| ¹³C NMR | C=O (Ester) | ~165-175 ppm |

| ¹³C NMR | C-Cl | ~60-70 ppm |

| ¹H NMR | O-CH₃ | ~3.7-3.9 ppm |

| ¹H NMR | C-CH₃ | ~1.5-1.8 ppm |

| IR | C=O (Ketone) Stretch | ~1720-1740 cm⁻¹ |

| IR | C=O (Ester) Stretch | ~1740-1760 cm⁻¹ |

| IR | C-Cl Stretch | ~650-800 cm⁻¹ |

Investigation of Enantiomeric and Diastereomeric Forms

The stereochemistry of α-chloro-β-keto esters is of significant interest in organic synthesis. acs.orgnih.gov this compound has a stereocenter at the C3 carbon, meaning it can exist as a pair of enantiomers (R and S forms).

Computational chemistry can be used to investigate these stereoisomers. For example, the ground state energies of the R and S enantiomers can be calculated to confirm that they are identical, as expected for enantiomers in an achiral environment. Furthermore, if additional stereocenters were present in a derivative of this molecule, computational methods could be used to determine the relative stabilities of the resulting diastereomers by comparing their calculated ground state energies.

Theoretical calculations can also predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, which are instrumental in determining the absolute configuration of chiral molecules. While these calculations can be complex, they provide a powerful link between theoretical models and experimental measurements for chiral compounds. The study of enantioselective chlorination of β-keto esters highlights the importance of understanding the stereochemical outcomes of reactions involving these molecules. acs.org

Derivatization and Analog Development

Systematic Modification of the Ester Group

The methyl ester group of Methyl 3-chloro-3-methyl-2-oxobutanoate can be systematically modified to produce a variety of other alkyl and aryl esters. This derivatization is typically achieved through standard esterification or transesterification reactions.

Research Findings:

The synthesis of different esters is a fundamental transformation in organic chemistry, often accomplished via Fischer esterification. researchgate.net This method involves reacting the corresponding carboxylic acid, 3-chloro-3-methyl-2-oxobutanoic acid, with a desired alcohol in the presence of an acid catalyst. Alternatively, transesterification of the parent methyl ester can be performed by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. The choice of alcohol dictates the nature of the resulting ester group. For example, using ethanol (B145695) would yield Ethyl 3-chloro-3-methyl-2-oxobutanoate, while propanol (B110389) would result in the propyl ester. These reactions allow for the introduction of a wide range of ester moieties, including longer alkyl chains, branched alkyl groups, and aromatic groups, thereby altering properties such as solubility, volatility, and reactivity. A general method for preparing amino acid methyl esters, for instance, involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov While the substrate is different, the principle of esterification is broadly applicable. The synthesis of related α-keto esters has also been documented, highlighting the accessibility of this class of compounds. nih.govacs.org

| Ester Derivative Name | Alcohol Reactant | Potential Synthetic Method |

|---|---|---|

| Ethyl 3-chloro-3-methyl-2-oxobutanoate | Ethanol | Fischer Esterification / Transesterification |

| Propyl 3-chloro-3-methyl-2-oxobutanoate | Propanol | Fischer Esterification / Transesterification |

| Isopropyl 3-chloro-3-methyl-2-oxobutanoate | Isopropanol | Fischer Esterification / Transesterification |

| Butyl 3-chloro-3-methyl-2-oxobutanoate | Butanol | Fischer Esterification / Transesterification |

| Benzyl 3-chloro-3-methyl-2-oxobutanoate | Benzyl alcohol | Fischer Esterification / Transesterification |

Chemical Modifications at the Alpha-Methyl Group

An analysis of the chemical structure of this compound is necessary to address this section. Following IUPAC nomenclature, the carbon chain is numbered starting from the ester carbonyl group as position 1. Therefore, the structure is:

CH₃-C³(Cl)(CH₃)-C²(=O)-C¹(=O)OCH₃

The alpha-carbon is the carbon at position 2 (C2). This carbon is a carbonyl carbon of the ketone functional group. It is not bonded to a methyl group. The methyl group present in the molecule is located at the beta-position (C3). Consequently, this compound does not possess an alpha-methyl group, and therefore, direct chemical modifications at a non-existent alpha-methyl group are not applicable. Chemical modifications typically associated with alpha-positions of keto-esters, such as alkylation or halogenation via enolate intermediates, would occur at the C3 position if a hydrogen were present there. libretexts.orgutdallas.edu However, in this specific molecule, the C3 position is a quaternary carbon, lacking a hydrogen atom for enolization.

Alterations to the Chlorine Substituent

The chlorine atom at the C3 position is a key site for derivatization. As it is attached to a tertiary carbon, its substitution reactions are of significant chemical interest.

Research Findings:

The chlorine atom on the tertiary C3 carbon can be replaced by various nucleophiles. Nucleophilic substitution reactions at sterically hindered tertiary carbons can be challenging but are feasible. nih.gov The mechanism of substitution may proceed through an Sₙ1-like pathway, involving the formation of a tertiary carbocation intermediate stabilized by the adjacent methyl groups. The presence of the α-keto-ester functionality can influence the reaction's feasibility and outcome. Common nucleophiles can be employed to displace the chloride ion, leading to a diverse range of analogs. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with sodium cyanide would introduce a nitrile group. Hydrolysis or alcoholysis could lead to the corresponding tertiary alcohol or ether, respectively. These substitutions are fundamental in expanding the chemical diversity of the core structure. The reactivity of α-halo ketones in Sₙ2 reactions is known to be enhanced, though the tertiary nature of the substrate favors an Sₙ1 pathway. researchgate.netyoutube.com

| Nucleophile | Reagent Example | Product Substituent | Resulting Compound Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | -OH | Methyl 3-hydroxy-3-methyl-2-oxobutanoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ | Methyl 3-methoxy-3-methyl-2-oxobutanoate |

| Azide | Sodium Azide (NaN₃) | -N₃ | Methyl 3-azido-3-methyl-2-oxobutanoate |

| Cyanide | Sodium Cyanide (NaCN) | -CN | Methyl 3-cyano-3-methyl-2-oxobutanoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | -SPh | Methyl 3-methyl-2-oxo-3-(phenylthio)butanoate |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The C3 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant area of research.

Research Findings:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For tertiary α-chloro esters, which are structurally related, enantioselective methods have been developed using chiral catalysts. nih.gov One approach involves the reaction of silyl (B83357) ketene (B1206846) acetals with an electrophilic chlorine source like N-chlorosuccinimide (NCS), promoted by a chiral squaramide catalyst. nih.gov This type of non-covalent catalysis can effectively control the stereochemical outcome of the chlorination.

Another strategy is the use of chiral auxiliaries. mdpi.com A chiral auxiliary can be temporarily attached to the substrate molecule to direct a subsequent reaction, such as chlorination, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Furthermore, enzymatic or kinetic resolution of a racemic mixture of this compound could be employed. This involves using a chiral catalyst or an enzyme that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. The development of single-enantiomer drugs has highlighted the importance of such asymmetric syntheses. sciencenet.cn For example, stereoselective carbonyl reductases have been used for the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate to produce chiral hydroxyesters, which are valuable pharmaceutical precursors. nih.gov While this is a reduction of a ketone, it demonstrates the power of biocatalysis in creating chiral molecules.

Future Research Directions and Unexplored Avenues in Organic Chemistry

Development of Novel Catalytic Transformations for Methyl 3-chloro-3-methyl-2-oxobutanoate

The development of catalytic, and particularly enantioselective, transformations for substrates like this compound is a significant area for future research. The presence of a tertiary chlorinated carbon atom makes it a challenging yet valuable substrate for stereocontrolled reactions.

Future research should focus on several key areas:

Enantioselective Nucleophilic Substitution: The tertiary chloride of this compound is a prime site for S_N2-type reactions, which could allow for the introduction of a variety of nucleophiles with inversion of stereochemistry. acs.org The development of chiral Lewis acid or organocatalytic systems to facilitate these substitutions enantioselectively would be a major breakthrough. acs.org This would provide access to a wide range of chiral molecules with a quaternary stereocenter.

Catalytic Dechlorination and Functionalization: The development of catalytic methods for the reductive or functionalizing dechlorination of this compound could lead to novel synthetic pathways. This could involve transition-metal-catalyzed cross-coupling reactions or radical-mediated processes.

Asymmetric Reductions: The two carbonyl groups offer opportunities for diastereoselective and enantioselective reductions. Developing catalysts that can selectively reduce one carbonyl group over the other, and do so with high stereocontrol, would be a valuable addition to the synthetic chemist's toolbox.

| Potential Catalytic Transformation | Catalyst Type | Desired Outcome |

| Enantioselective Azidation | Chiral Lewis Acid (e.g., Cu(II)-spirooxazoline) | Enantioenriched α-azido-β-ketoesters |

| Stereospecific Thiolation | Organocatalyst (e.g., Cinchona alkaloid derivative) | Chiral α-thio-β-ketoesters with high enantiopurity |

| Asymmetric Aldol (B89426) Addition | Chiral Brønsted Acid or Base | Diastereo- and enantioselective C-C bond formation |

| Catalytic Enantioselective Fluorination | Chiral Palladium Complex | Synthesis of chiral α-fluoro-α-methyl-β-ketoesters |

Green Chemistry Approaches to Synthesis and Reactivity

Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound is crucial for developing sustainable chemical processes. mdpi.com

Future research in this area could include:

Greener Synthesis of the Parent Compound: Current methods for the synthesis of α-haloketones often rely on hazardous halogenating agents. mdpi.comnih.gov Research into alternative, greener methods, such as photochemical synthesis using less toxic halogen sources or water-controlled selective halogenation, would be highly beneficial. rsc.orgchemistryviews.org

Use of Benign Solvents: Exploring the reactivity of this compound in greener solvents like water, ionic liquids, or supercritical fluids could significantly reduce the environmental impact of its transformations.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic routes utilizing this compound should be evaluated based on their atom economy.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels |

| Safer Solvents and Auxiliaries | Reactions in water or solvent-free conditions | Reduced environmental pollution and worker exposure |

| Design for Energy Efficiency | Photochemical or microwave-assisted reactions | Lower energy consumption and faster reaction times |

| Catalysis | Use of small amounts of highly active and selective catalysts | Reduced waste and increased efficiency |

Mechanistic Elucidation of Complex Reaction Pathways and Stereochemical Control

A deep understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and for achieving high levels of stereochemical control.

Key areas for future mechanistic studies include:

S_N1 vs. S_N2 Pathways: The tertiary nature of the chlorinated carbon suggests that both S_N1 and S_N2 reaction pathways could be operative, depending on the reaction conditions and the nucleophile. libretexts.org Detailed kinetic and computational studies are needed to elucidate the factors that govern the preferred mechanistic pathway.

Role of the β-Ketoester Moiety: The neighboring carbonyl groups can significantly influence the reactivity of the C-Cl bond through electronic effects and by acting as chelating sites for Lewis acidic catalysts. Understanding these interactions is crucial for predicting and controlling reactivity.

Stereochemical Control Elements: For reactions that generate new stereocenters, it is vital to understand the factors that determine the stereochemical outcome. This includes substrate control, where the existing stereocenter directs the formation of a new one, and reagent control, where a chiral reagent or catalyst dictates the stereochemistry. youtube.com

Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into transition state geometries and reaction energy profiles, aiding in the prediction of reactivity and selectivity.

Expanding Synthetic Utility in Underexplored Chemical Transformations

The unique structural features of this compound suggest its potential as a versatile building block in organic synthesis, beyond simple substitution reactions.

Future research should aim to explore its utility in a variety of chemical transformations:

Synthesis of Heterocyclic Compounds: α-Haloketones are well-known precursors for the synthesis of a wide range of heterocycles, such as furans, pyrroles, and imidazoles. mdpi.comnih.gov The development of new annulation strategies starting from this compound could provide access to novel and potentially biologically active heterocyclic scaffolds.

Rearrangement Reactions: The Favorskii rearrangement is a classic reaction of α-haloketones. Investigating the behavior of this compound under Favorskii conditions could lead to the formation of interesting and synthetically useful carboxylic acid derivatives.

Radical Chemistry: The C-Cl bond can be homolytically cleaved to generate a tertiary radical. Exploring the trapping of this radical with various radical acceptors could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Multicomponent Reactions: Designing multicomponent reactions that incorporate this compound would be a highly efficient way to build molecular complexity in a single step.

| Underexplored Transformation | Potential Product Class | Synthetic Value |

| Hantzsch-type Pyrrole Synthesis | Tetrasubstituted Pyrroles | Access to highly functionalized heterocyclic cores |

| Paal-Knorr Furan Synthesis | Substituted Furans | Important motifs in natural products and pharmaceuticals |

| Asymmetric Phase-Transfer Catalysis | Enantioenriched Alkylation Products | Construction of complex chiral molecules |

| Metal-Catalyzed Cross-Coupling | α-Aryl or α-Alkynyl β-ketoesters | Introduction of valuable carbon-based functional groups |

Conclusion

Summary of Academic Importance in Synthetic and Mechanistic Organic Chemistry

Based on the lack of available data, it is not possible to summarize the academic importance of Methyl 3-chloro-3-methyl-2-oxobutanoate in synthetic and mechanistic organic chemistry. Its potential utility as a synthetic intermediate or a subject of mechanistic inquiry remains uncharacterized in the public domain.

Outlook on Future Research Impact in Advanced Chemical Synthesis

Given the absence of foundational research, any outlook on the future research impact of this compound would be entirely speculative. Its potential contributions to advanced chemical synthesis are currently unknown.

Q & A

Q. What are the established synthetic routes for Methyl 3-chloro-3-methyl-2-oxobutanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally analogous α-chloro-β-keto esters. A common approach involves halogenation of the corresponding β-keto ester precursor. For example:

- Chlorination via sulfonating agents : Reacting the β-keto ester (e.g., methyl 3-methyl-2-oxobutanoate) with chlorinating agents like SOCl₂ or PCl₃ under anhydrous conditions. Solvents such as dichloromethane or THF are typically used, with temperatures ranging from 0°C to reflux (40–60°C) .

- Purification : Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization is recommended. Yields depend on stoichiometry, reaction time, and solvent polarity. For instance, THF as a solvent may enhance reaction homogeneity compared to less polar alternatives .

Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H NMR : Expect signals for the methyl ester group (δ ~3.7–3.8 ppm, singlet) and the chloro-substituted quaternary carbon (no direct proton signal). The α-keto group deshields adjacent protons, causing splitting patterns in the δ 2.5–3.5 ppm range .

- ¹³C NMR : Key peaks include the carbonyl carbon (δ ~170–175 ppm for the ester, δ ~200–210 ppm for the keto group) and the chlorinated carbon (δ ~70–80 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (ester: ~1740 cm⁻¹; keto: ~1710 cm⁻¹) and C-Cl (~550–650 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) should match the molecular weight (162.59 g/mol). Fragmentation patterns include loss of Cl (m/z 127) and COOCH₃ (m/z 105) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place away from bases or nucleophiles (risk of hydrolysis or substitution). Use amber glass bottles to prevent light-induced degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-chlorination. For example, a stepwise addition of PCl₃ at 0°C improved selectivity in analogous syntheses .

- Catalytic Additives : Adding a catalytic amount of DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by stabilizing intermediates .

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may improve solubility of intermediates, reducing polymerization risks .

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

Methodological Answer:

- Deuteration : Use deuterated solvents (CDCl₃) to eliminate solvent peaks. For complex splitting, 2D NMR (COSY, HSQC) can clarify coupling patterns .

- Impurity Analysis : Conduct LC-MS to detect trace impurities (e.g., unreacted β-keto ester or hydrolysis products). Adjust purification gradients (e.g., C18 reverse-phase HPLC with acetonitrile/water) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The α-chloro group is activated by the electron-withdrawing keto and ester groups, facilitating Sₙ2 or Sₙ1 mechanisms:

- Sₙ2 Pathway : Steric hindrance from the 3-methyl group may favor a frontside attack, leading to retention of configuration. Kinetic studies using chiral substrates can elucidate this .

- Sₙ1 Pathway : Polar solvents (e.g., DMSO) stabilize carbocation intermediates, increasing reaction rates. Competitor experiments with azide ions can probe carbocation formation .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Methodological Answer:

- Continuous Flow Chemistry : Reduces exothermic risks and improves mixing efficiency. For example, a tubular reactor with in-line IR monitoring can optimize residence time .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., adding hexane to a THF solution) to enhance yield and purity. Seed crystals of the target compound can induce controlled crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.